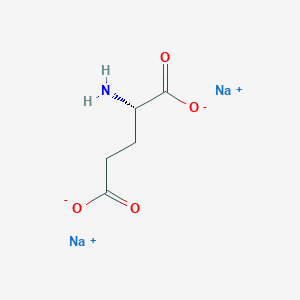
Sodium L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Mechanism of Action
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/
Biological Activity
Sodium L-glutamate (MSG) is a sodium salt of the amino acid glutamic acid, widely recognized for its flavor-enhancing properties. Beyond its culinary applications, MSG has garnered attention in scientific research due to its biological activity, particularly its impact on neuronal function, oxidative stress, and cognitive performance. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound primarily functions as an excitatory neurotransmitter in the central nervous system (CNS). It plays a crucial role in synaptic transmission and plasticity, influencing various neurological processes.
1. Neurotransmitter Role:
- Excitatory Effects: this compound activates N-methyl-D-aspartate (NMDA) receptors and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPAR) receptors, facilitating calcium ion influx (Ca2+), which is vital for neurotransmission and neuronal communication .
- Neurotoxicity Concerns: Excessive concentrations of glutamate have been implicated in neurodegenerative diseases due to excitotoxicity, leading to neuronal damage and cell death .
2. Oxidative Stress Modulation:
- Antioxidant Properties: Research indicates that this compound may enhance antioxidant defenses within neurons. Studies show increased levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in response to glutamate supplementation, suggesting a protective effect against oxidative stress .
- Lipid Peroxidation Reduction: Chronic administration of this compound has been associated with reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its potential role in mitigating oxidative damage .
Case Studies
Cognitive Function in Dementia Patients:
A study investigated the effects of continuous ingestion of monothis compound on cognitive function among dementia patients. The trial involved 159 subjects divided into two groups: one receiving MSG thrice daily and the other receiving salt. Results indicated that the MSG group exhibited significant improvements in specific cognitive tasks compared to the control group, particularly in maintaining order accuracy during processes .
Dietary Impact on Sodium Excretion:
Another study assessed how free L-glutamate-rich seasonings contribute to sodium intake reduction. Participants consuming normal free L-glutamate showed a 46% reduction in urinary sodium excretion after six weeks compared to baseline measurements. This suggests that dietary glutamate may help manage sodium levels effectively .
Table 1: Summary of Biological Effects of this compound
Properties
CAS No. |
16690-92-9 |
|---|---|
Molecular Formula |
C5H9NNaO4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
disodium;(2S)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
InChI Key |
UVZZAUIWJCQWEO-DFWYDOINSA-N |
impurities |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na] |
boiling_point |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
density |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
16690-92-9 68187-30-4 142-47-2 16177-21-2 |
physical_description |
White, practically odourless crystals or crystalline powder |
Pictograms |
Irritant |
Related CAS |
28826-18-8 |
solubility |
Freely soluble in water; practically insoluble in ethanol or ether |
Synonyms |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















